PPM-18

概述

科学研究应用

作用机制

PPM-18 通过抑制活化 B 细胞核因子 kappa 轻链增强子的激活发挥作用,从而抑制诱导型一氧化氮合酶的表达。这导致一氧化氮产量减少和炎症抑制。此外,this compound 通过激活 AMP 活化蛋白激酶并抑制磷脂酰肌醇 3-激酶/AKT 和雷帕霉素复合物 1 途径的机制目标,诱导癌细胞的自噬和凋亡。 活性氧在介导这些作用中起着至关重要的作用 .

生化分析

Biochemical Properties

PPM-18 interacts with various biomolecules in biochemical reactions. It inhibits the expression of inducible nitric oxide synthase (iNOS), an enzyme that catalyzes the oxidation of the amino acid L-arginine to form nitric oxide . This interaction suggests that this compound may play a role in modulating cellular signaling pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit nitrite production, iNOS mRNA accumulation, and iNOS protein expression in rat alveolar macrophages . Additionally, this compound has been found to decrease the production of tumor necrosis factor α, a cytokine involved in systemic inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the expression of iNOS by blocking the binding of nuclear transcription factor κB (NF-κB) to the promoter . This suggests that this compound may influence gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to maintain its inhibitory effects on iNOS expression in laboratory settings . Detailed information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is not currently available.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in rats, intravenous pretreatment with this compound (15 mg/kg) maintained a significantly higher mean arterial pressure compared with controls treated with lipopolysaccharides (LPS) . In mice, this compound (5 or 15 mg/kg) dose-dependently decreased lethality induced by LPS .

Metabolic Pathways

Given its inhibitory effects on iNOS, it is likely that this compound interacts with pathways involving nitric oxide synthesis .

准备方法

合成路线及反应条件

PPM-18 可以通过多步合成过程合成,该过程涉及在受控条件下反应合适的起始原料。合成路线通常包括形成萘醌部分,这是 this compound 的关键结构组成部分。 反应条件通常包括使用特定的溶剂、催化剂和温度控制,以确保获得所需产物的纯度和收率高 .

工业生产方法

This compound 的工业生产涉及将实验室合成工艺扩大到更大的规模。这需要优化反应条件、纯化方法和质量控制措施,以确保始终如一地生产高质量的 this compound。 使用诸如连续流反应器和自动化系统等先进技术可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

PPM-18 会发生各种化学反应,包括氧化反应、还原反应和取代反应。 这些反应受化合物中官能团的存在和所用反应条件的影响 .

常见的试剂和条件

氧化: this compound 可以使用高锰酸钾或过氧化氢等试剂在酸性或碱性条件下氧化。

还原: this compound 的还原可以使用硼氢化钠或氢化铝锂等还原剂来实现。

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,this compound 的氧化可能会生成醌衍生物,而还原则会生成氢醌衍生物。 取代反应会导致形成各种取代的萘醌化合物 .

相似化合物的比较

与其他类似化合物相比,PPM-18 的结构和作用机制是独一无二的。一些类似的化合物包括:

This compound 由于其对活化 B 细胞核因子 kappa 轻链增强子结合的有效抑制以及其诱导癌细胞自噬和凋亡的能力而脱颖而出 .

生物活性

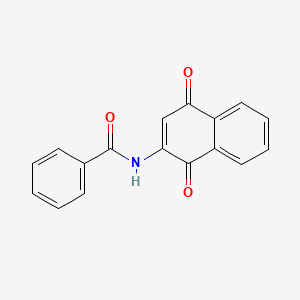

N-(1,4-dioxonaphthalen-2-yl)benzamide, also known as N-benzoyl-N-(1,4-dioxonaphthalen-2-yl)benzamide, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of N-(1,4-dioxonaphthalen-2-yl)benzamide is . It crystallizes with two molecules in the asymmetric unit, exhibiting non-coplanar amide groups with dihedral angles of approximately 50.37° and 51.22° between the respective NCO groups. The orientations of the substituent phenyl rings relative to the naphthalene system vary significantly between the two molecules, with dihedral angles ranging from 72.82° to 86.63° .

Prostate Cancer Studies

Research has indicated that N-(1,4-dioxonaphthalen-2-yl)benzamide exhibits promising anticancer properties, particularly against prostate cancer cell lines. In studies conducted on the PC3 prostate cancer cell line, this compound demonstrated significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Anticancer Activity Against Prostate Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(1,4-dioxonaphthalen-2-yl)benzamide | PC3 | 12.5 | Induces apoptosis |

| Control (DMSO) | PC3 | - | - |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications to the benzamide moiety can influence biological activity. For example, variations in substituents on the phenyl rings can enhance or diminish anticancer properties. Compounds with electron-withdrawing groups generally exhibited higher activity compared to those with electron-donating groups .

Study on Antiparasitic Activity

In addition to its anticancer properties, N-(1,4-dioxonaphthalen-2-yl)benzamide has been evaluated for antiparasitic activity. A study highlighted its effectiveness against certain protozoan parasites, suggesting a broader spectrum of biological activity beyond just anticancer effects .

Comparative Analysis

A comparative analysis with other benzamide derivatives indicates that while N-(1,4-dioxonaphthalen-2-yl)benzamide shows significant promise as an anticancer agent, other derivatives may offer enhanced efficacy or reduced toxicity profiles. This emphasizes the importance of continued research into various analogs for therapeutic applications .

Table 2: Comparative Biological Activities of Benzamide Derivatives

| Compound Name | Activity Type | Efficacy |

|---|---|---|

| N-(1,4-dioxonaphthalen-2-yl)benzamide | Anticancer | High |

| Benzamide Derivative A | Antiparasitic | Moderate |

| Benzamide Derivative B | Antifungal | Low |

属性

IUPAC Name |

N-(1,4-dioxonaphthalen-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c19-15-10-14(16(20)13-9-5-4-8-12(13)15)18-17(21)11-6-2-1-3-7-11/h1-10H,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVQBWSIGJFXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274449 | |

| Record name | ppm-18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65240-86-0 | |

| Record name | MLS002693850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ppm-18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of PPM-18?

A1: Research suggests that this compound interacts with multiple cellular pathways, including:

- AMP-activated protein kinase (AMPK): this compound activates AMPK, a key regulator of energy homeostasis and cell survival. []

- PI3K/AKT pathway: This pathway, often implicated in cell growth and proliferation, is repressed by this compound. []

- mTORC1 pathway: Another pathway involved in cell growth and metabolism that is inhibited by this compound. []

- Nitric oxide synthase (NOS), specifically inducible NOS (iNOS): this compound has been shown to inhibit iNOS expression, thereby reducing nitric oxide production. [, ]

- Nuclear factor-kappa B (NF-κB): this compound suppresses the activation of NF-κB, a transcription factor involved in inflammation. [, ]

Q2: How does this compound influence apoptosis and autophagy in cancer cells?

A2: Studies indicate that this compound induces both apoptosis (programmed cell death) and autophagy (a process of cellular self-degradation) in bladder cancer cells. These processes are believed to be mediated by AMPK activation and ROS production. []

Q3: What is the role of reactive oxygen species (ROS) in this compound's mechanism of action?

A3: this compound treatment leads to a significant accumulation of ROS in bladder cancer cells. Scavenging these ROS mitigates AMPK activation and rescues cells from this compound-induced autophagy and apoptosis. This suggests that ROS act as upstream signaling molecules in this compound's mechanism. []

Q4: How does this compound impact the inflammatory response?

A4: this compound demonstrates anti-inflammatory properties by inhibiting iNOS expression and NF-κB activation, leading to a decrease in the production of inflammatory mediators like nitric oxide and tumor necrosis factor-alpha (TNF-α). [, ]

Q5: What is the significance of this compound's effect on IκBα?

A5: this compound stabilizes IκBα, an inhibitor of NF-κB, by preventing its degradation. This stabilization contributes to the suppression of NF-κB activation and the subsequent downstream inflammatory response. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H11NO3. Its molecular weight is 277.27 g/mol. []

Q7: What spectroscopic data are available for characterizing this compound?

A7: Several spectroscopic techniques have been employed to characterize this compound:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR data reveals the presence of characteristic signals for the aromatic protons and the amide proton, providing insights into the compound's structure. [, ]

- Infrared (IR) Spectroscopy: IR spectra exhibit characteristic peaks corresponding to the carbonyl (C=O), amine (N-H), and aromatic ring vibrations, confirming the presence of key functional groups in this compound. [, , ]

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry analysis has been used to study the fragmentation patterns of this compound and related derivatives, providing information about the molecule's structure and fragmentation pathways. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。